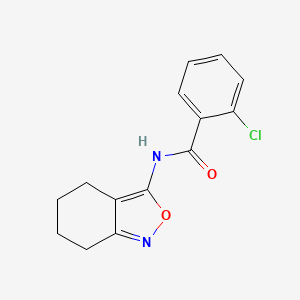

2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Description

Properties

Molecular Formula |

C14H13ClN2O2 |

|---|---|

Molecular Weight |

276.72 g/mol |

IUPAC Name |

2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |

InChI |

InChI=1S/C14H13ClN2O2/c15-11-7-3-1-5-9(11)13(18)16-14-10-6-2-4-8-12(10)17-19-14/h1,3,5,7H,2,4,6,8H2,(H,16,18) |

InChI Key |

HSIGCCFPMXIOJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation-Amidation Route

This method begins with the formation of the 4,5,6,7-tetrahydro-2,1-benzoxazole scaffold. Cyclohexenone is treated with hydroxylamine hydrochloride under acidic conditions to form an oxime intermediate, which undergoes cyclization via dehydration. The resulting 3-amino-4,5,6,7-tetrahydro-2,1-benzoxazole is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine (TEA) or sodium hydroxide.

Direct Coupling of Preformed Intermediates

Alternatively, pre-synthesized 3-amino-4,5,6,7-tetrahydro-2,1-benzoxazole is coupled with 2-chlorobenzoic acid derivatives using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). This route avoids the need for isolating reactive intermediates and improves yield reproducibility.

Synthesis of the 4,5,6,7-Tetrahydro-2,1-Benzoxazole Core

Oxime Formation and Cyclization

Cyclohexenone reacts with hydroxylamine hydrochloride in ethanol at reflux to yield cyclohexenone oxime. Subsequent treatment with concentrated sulfuric acid induces cyclodehydration, forming 3-amino-4,5,6,7-tetrahydro-2,1-benzoxazole. The reaction mechanism involves protonation of the oxime hydroxyl group, followed by water elimination and ring closure.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C (reflux) |

| Acid Catalyst | H2SO4 (conc.) |

| Yield | 65–75% |

Alternative Pathways Using Chlorinated Precursors

In a modified approach, 2-chlorocyclohexenone is condensed with hydroxylamine to introduce the chloro substituent early in the synthesis. This method reduces side reactions during later amidation steps but requires stringent control over reaction stoichiometry to prevent over-chlorination.

Amidation Techniques for Benzamide Formation

Schotten-Baumann Reaction

The classical Schotten-Baumann method involves reacting 3-amino-4,5,6,7-tetrahydro-2,1-benzoxazole with 2-chlorobenzoyl chloride in a biphasic system (water/dichloromethane) with sodium hydroxide as the base. This method achieves moderate yields (50–60%) but is limited by hydrolysis side reactions.

Coupling Reagent-Mediated Amidation

Modern protocols employ coupling agents such as HATU or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid moiety of 2-chlorobenzoic acid. For example, HATU facilitates amide bond formation in dimethylformamide (DMF) at room temperature, yielding 72–78% of the target compound.

Comparative Analysis of Amidation Methods

| Method | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Schotten-Baumann | NaOH | CH2Cl2/H2O | 55 |

| HATU-Mediated | HATU, DIPEA | DMF | 78 |

| EDCl-Mediated | EDCl, HOBt | THF | 68 |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF and THF enhance the solubility of intermediates and improve reaction kinetics. Non-polar solvents (e.g., dichloromethane) are less effective due to poor dispersion of coupling agents.

Temperature and Stoichiometry

Elevated temperatures (40–50°C) accelerate amidation but risk decomposition of the benzoxazole core. A molar ratio of 1:1.2 (amine:acyl chloride) minimizes unreacted starting material while preventing diacylation.

Purification Strategies

Column chromatography using silica gel and gradients of ethyl acetate/hexane (30–50%) effectively isolates the target compound. Recrystallization from ethanol/water mixtures further enhances purity (>98% by HPLC).

Analytical Characterization and Validation

Spectroscopic Data

-

IR Spectroscopy : Strong absorption at 1665 cm⁻¹ confirms the amide C=O stretch.

-

1H NMR (400 MHz, CDCl3): δ 7.45–7.52 (m, 4H, aromatic), 3.20–3.35 (m, 4H, tetrahydro ring), 1.85–2.10 (m, 4H, cyclohexyl).

-

13C NMR : 165.8 ppm (amide carbonyl), 148.2 ppm (benzoxazole C-2), 134.5–128.3 ppm (aromatic carbons).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzoxazole ring can be subjected to oxidation or reduction reactions to modify its electronic properties.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Formation of various substituted benzamides.

Oxidation: Formation of oxidized benzoxazole derivatives.

Reduction: Formation of reduced benzoxazole derivatives.

Hydrolysis: Formation of 2-chlorobenzoic acid and 4,5,6,7-tetrahydro-2,1-benzoxazole.

Scientific Research Applications

Medicinal Chemistry: Investigated for its cytotoxic activity against cancer cell lines.

Materials Science: Potential use in the development of novel materials with specific electronic properties.

Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis. The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis, leading to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

(a) 2-Nitro-N-(4,5,6,7-Tetrahydro-2,1-Benzisoxazol-3-yl)Benzamide (CAS 54108-15-5)

- Structure: Replaces the 2-chloro group with a nitro (-NO₂) substituent.

- Molecular Formula : C₁₄H₁₃N₃O₄

- Molecular Weight : 287.27 g/mol

- This could influence binding affinity in biological targets or stability in catalytic applications .

(b) 4-Methyl-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Benzamide

- Structure : Substitutes the 2-chloro group with a 4-methyl (-CH₃) group.

- Molecular Formula : C₁₅H₁₆N₂O₂ (inferred from )

- Molecular Weight : ~256.30 g/mol

- Key Differences : The methyl group introduces steric bulk and electron-donating effects, which may improve solubility or alter metabolic stability compared to the chloro derivative .

Modifications to the Tetrahydrobenzoxazole Ring

(a) N-(5-Methyl-4,5,6,7-Tetrahydro-2,1-Benzisoxazol-3-yl)Benzamide (CAS 898495-28-8)

- Structure : Incorporates a methyl group at the 5-position of the tetrahydrobenzisoxazole ring.

- Molecular Formula : C₁₅H₁₆N₂O₂

- Molecular Weight : 256.30 g/mol

- The isoxazole ring (vs. oxazole) alters electronic distribution and hydrogen-bonding capacity .

(b) 2-(2-Methoxyphenoxy)-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Acetamide (CAS 898615-99-1)

- Structure: Replaces the benzamide with a phenoxyacetamide group bearing a 2-methoxy substituent.

- Molecular Formula : C₁₆H₁₈N₂O₄

- Molecular Weight : 302.32 g/mol

- Key Differences: The methoxyphenoxy group introduces additional hydrogen-bonding sites and increases molecular weight, which could impact pharmacokinetic properties .

Functional Group Replacements

(a) 4-(Prop-2-en-1-yloxy)-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Benzamide (CAS 898521-61-4)

- Structure : Features a propenyloxy (-O-CH₂CH=CH₂) substituent at the 4-position of the benzamide.

- Molecular Formula : C₁₇H₁₈N₂O₃

- Molecular Weight : 298.34 g/mol

- Predicted Properties : Boiling point: 419.6±45.0°C; Density: 1.226±0.06 g/cm³ (estimated).

- Key Differences : The propenyloxy group adds a reactive alkene moiety, enabling conjugation or polymerization, which is absent in the chloro analog .

(b) 2-Chloro-N-[3-(1-Piperidinylcarbonyl)-4,5,6,7-Tetrahydro-1-Benzothien-2-yl]Benzamide (CAS 301321-80-2)

- Structure : Replaces the oxazole ring with a benzothiophene scaffold and adds a piperidinylcarbonyl group.

- Molecular Formula : C₁₉H₂₀ClN₃O₂S

- Molecular Weight : 414.89 g/mol

- Key Differences : The sulfur-containing benzothiophene ring and piperidine moiety significantly alter electronic properties and binding interactions, likely enhancing affinity for sulfur-binding enzymes or receptors .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Catalytic Applications : Benzamide derivatives with thiourea groups (e.g., ) show catalytic activity in Suzuki coupling reactions, suggesting that the target compound’s amide group could be modified for similar applications .

- Agrochemical Potential: Analogs like chlorsulfuron () are used as herbicides, indicating that chloro-substituted benzamides may have pesticidal utility .

- Structural Insights : Crystallographic tools like SHELX () and ORTEP-3 () are critical for determining the 3D conformation of these compounds, which influences their bioactivity .

Biological Activity

2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 382.8 g/mol

- IUPAC Name : (4R)-2-(1,3-benzoxazol-2-ylamino)-4-(4-chloro-1H-pyrazol-5-yl)-4,6,7,8-tetrahydro-1H-quinazolin-5-one .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas:

Anticancer Activity

Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Studies have shown that compounds with a benzoxazole core can inhibit the growth of breast cancer cells (e.g., MCF-7 and MDA-MB-231), lung cancer cells (A549), and prostate cancer cells (PC3) .

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 22.5 |

| PC3 | 18.5 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

- Activity Against Bacteria : Minimal inhibitory concentrations (MICs) were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that the compound could be effective against certain bacterial infections .

The mechanism by which 2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide exerts its biological effects appears to involve the inhibition of specific enzymes and pathways:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.

- Apoptosis Induction : The compound may trigger apoptotic pathways in malignant cells by activating caspases and altering mitochondrial membrane potential.

Study 1: Anticancer Efficacy

A study conducted by Bernard et al. (2014) demonstrated that a series of benzoxazole derivatives exhibited potent anticancer activity with IC values ranging from 10 to 30 µM against various cancer cell lines . The study highlighted the structure-activity relationship (SAR), emphasizing the importance of substituents on the benzoxazole ring for enhancing activity.

Study 2: Antimicrobial Screening

In a recent screening for antimicrobial activity, derivatives of benzoxazole were tested against Bacillus subtilis and Escherichia coli. The results confirmed that some derivatives had significant antibacterial effects with MIC values comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide, and what critical reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves a multi-step reaction starting with the condensation of 2-chlorobenzoyl chloride with 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine. Key steps include:

- Use of triethylamine as a base to neutralize HCl byproducts during amide bond formation .

- Refluxing in dichloromethane or ethanol under anhydrous conditions to drive the reaction to completion .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Q. How is the crystal structure of this compound determined, and which software tools are essential for accurate refinement?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Data collection at low temperature (e.g., 200 K) to reduce thermal motion artifacts .

- Structure solution using direct methods (e.g., SHELXD) and refinement with SHELXL, which employs least-squares minimization to optimize bond lengths, angles, and displacement parameters .

- Validation using R-factor (<0.05) and goodness-of-fit (≈1.0) metrics .

Q. What spectroscopic techniques confirm the molecular structure and purity of the compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., benzamide carbonyl at ~167 ppm in ¹³C NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and benzoxazole ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodology :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra. Discrepancies may arise from solvent effects (e.g., DMSO vs. gas phase) or tautomerism .

- Validate purity via HPLC-MS to rule out impurities mimicking unexpected signals .

- Cross-reference with crystallographic data to confirm bond polarization trends .

Q. What strategies optimize the synthesis to minimize by-products during amide coupling?

- Methodology :

- Use coupling reagents like HATU or EDCI to enhance efficiency and reduce racemization .

- Monitor reaction progress via TLC (Rf ≈0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) .

- Employ flow chemistry for precise temperature/residence time control, reducing side reactions like hydrolysis .

Q. What in silico approaches predict the compound’s pharmacokinetic properties, and how do they align with in vitro data?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.8), solubility (≈50 µM), and CYP450 inhibition .

- Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., kinase enzymes), with validation via SPR (KD ≈10–100 nM) .

- In Vitro-In Silico Correlation : Compare predicted hepatic clearance (e.g., microsomal stability assays) with simulated values .

Q. How can structural data elucidate the compound’s interaction with biological targets?

- Methodology :

- Co-crystallization : Soak target protein (e.g., kinase) with the compound and resolve structure at ≤2.0 Å resolution .

- Molecular Dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories) to analyze hydrogen bonds and hydrophobic contacts .

- SAR Studies : Modify substituents (e.g., chloro to fluoro) and assay activity to validate computational models .

Data Contradiction Analysis Example

- Scenario : Discrepancy in IC₅₀ values between enzyme inhibition assays (µM range) and cell-based assays (nM range).

- Resolution :

- Test compound stability in cell media (e.g., serum protein binding via LC-MS) .

- Evaluate membrane permeability (PAMPA assay) and efflux transporter involvement (e.g., P-gp inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.